molecular formula C9H7ClN2O4S B2854418 2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonyl chloride CAS No. 865373-66-6

2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonyl chloride

Cat. No.: B2854418
CAS No.: 865373-66-6
M. Wt: 274.68
InChI Key: FOMGZBPQPAFTHP-UHFFFAOYSA-N
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Description

2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonyl chloride is a chemical compound with the molecular formula C9H7ClN2O4S. It belongs to the class of benzodiazepines, which are known for their sedative, anxiolytic, and muscle relaxant properties

Mechanism of Action

Target of Action

This compound is used for proteomics research , suggesting that it may interact with proteins or other biomolecules to exert its effects.

Mode of Action

Given its use in proteomics research , it may interact with proteins or other biomolecules, potentially altering their function or activity.

Result of Action

It’s used in proteomics research , suggesting that it may have effects at the molecular and cellular levels.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the compound is a solid and is recommended to be stored at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonyl chloride typically involves multiple steps, starting with the formation of the benzodiazepine core. One common synthetic route includes the reaction of 2-aminobenzophenone with hydrazine hydrate to form a benzodiazepine intermediate, which is then oxidized and chlorinated to introduce the sulfonyl chloride group.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring consistent quality and yield. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of specific catalysts, to achieve high purity and efficiency.

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonyl chloride can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: : Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: : Substitution reactions can introduce different substituents at various positions on the benzodiazepine ring.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound, each with unique chemical and physical properties.

Scientific Research Applications

2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonyl chloride has several scientific research applications:

  • Chemistry: : It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

  • Biology: : The compound is utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.

  • Industry: : The compound is used in the production of various chemical products and materials.

Comparison with Similar Compounds

2,4-Dioxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-7-sulfonyl chloride is similar to other benzodiazepines, such as diazepam and alprazolam, but it has unique structural features that distinguish it from these compounds

Similar Compounds

  • Diazepam: : A well-known benzodiazepine used for its anxiolytic and sedative properties.

  • Alprazolam: : Another benzodiazepine commonly prescribed for anxiety disorders.

  • Oxazepam: : A benzodiazepine with similar uses to diazepam but with a different chemical structure.

Properties

IUPAC Name

2,4-dioxo-1,5-dihydro-1,5-benzodiazepine-7-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O4S/c10-17(15,16)5-1-2-6-7(3-5)12-9(14)4-8(13)11-6/h1-3H,4H2,(H,11,13)(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMGZBPQPAFTHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C=C(C=C2)S(=O)(=O)Cl)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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